2-Bromo-5-methoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401439. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

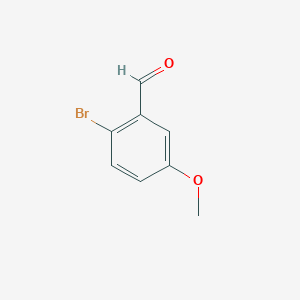

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHKTMIWQCNZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10322503 | |

| Record name | 2-bromo-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7507-86-0 | |

| Record name | 7507-86-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis. Its unique arrangement of a bromo, a methoxy, and a formyl group on the benzene (B151609) ring imparts it with versatile reactivity, making it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science components.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and insights into its application in drug discovery, particularly in the context of phosphodiesterase-4 (PDE4) inhibition.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature with a faint aromatic odor.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇BrO₂ | [2] |

| Molecular Weight | 215.04 g/mol | [2] |

| CAS Number | 7507-86-0 | [2] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 71-76 °C | |

| Boiling Point | 283.9 °C at 760 mmHg | [1] |

| Density | 1.522 g/cm³ | [1] |

| Solubility | Soluble in common organic solvents like dichloromethane (B109758) and ethyl acetate. | [1] |

| InChI | InChI=1S/C8H7BrO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3 | [2] |

| SMILES | COC1=CC(=C(C=C1)Br)C=O | [2] |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques. Representative data is summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.3 (s, 1H, CHO), 7.7 (d, J=3.0 Hz, 1H, Ar-H), 7.6 (d, J=8.8 Hz, 1H, Ar-H), 7.0 (dd, J=8.8, 3.0 Hz, 1H, Ar-H), 3.9 (s, 3H, OCH₃). | [3] |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 189.0, 161.5, 136.4, 127.7, 124.1, 120.5, 112.6, 55.8. | [3] |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 214, 216 (due to bromine isotopes). | [2] |

| Infrared (IR) | Characteristic absorptions for C=O (aldehyde) and C-O (ether) functional groups. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the bromination of 3-methoxybenzaldehyde (B106831).

Protocol: Bromination of 3-methoxybenzaldehyde

Materials:

-

3-methoxybenzaldehyde

-

Bromine

-

Acetic acid

-

Sodium sulfite (B76179) solution (saturated)

-

Diethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

Dissolve 3-methoxybenzaldehyde (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.2 eq.) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 36 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite until the red-brown color of bromine disappears.

-

Pour the mixture into water and extract with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography to afford this compound as a solid.

Caption: Synthetic workflow for this compound.

Key Reactions and Protocols

This compound is a versatile substrate for various organic transformations, including carbon-carbon bond-forming reactions.

1. Wittig Reaction

The aldehyde functionality readily undergoes Wittig olefination to form alkenes.

Protocol: Wittig Reaction with Benzyltriphenylphosphonium (B107652) chloride

Materials:

-

This compound

-

Benzyltriphenylphosphonium chloride

-

Sodium hydroxide (B78521) (50% aqueous solution)

-

Dichloromethane

-

1-Propanol

Procedure:

-

In a reaction tube, combine this compound (1.0 eq.) and benzyltriphenylphosphonium chloride (1.1 eq.) in dichloromethane.

-

With vigorous stirring, add a 50% aqueous solution of sodium hydroxide dropwise over 5 minutes.

-

Cap the reaction tube and shake vigorously for 30 minutes.

-

Add water and dichloromethane to the reaction mixture and transfer to a separatory funnel.

-

Separate the organic layer, and wash the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

The crude product, a mixture of the alkene and triphenylphosphine (B44618) oxide, can be purified by recrystallization from 1-propanol.[4]

2. Grignard Reaction

The carbonyl group is susceptible to nucleophilic attack by Grignard reagents to form secondary alcohols.

Protocol: Grignard Reaction with Phenylmagnesium Bromide

Materials:

-

This compound

-

Phenylmagnesium bromide (solution in THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound (1.0 eq.) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of phenylmagnesium bromide (1.1 eq.) in THF dropwise to the stirred solution.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.[5]

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude secondary alcohol, which can be purified by column chromatography.

3. Suzuki Coupling (Representative Protocol)

The bromo substituent can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form biaryl compounds.

Protocol: Suzuki Coupling with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate

-

Water (degassed)

-

Ethyl acetate

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.02 - 0.05 eq.).

-

Add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).[6]

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the biaryl product.

Application in Drug Development: PDE4 Inhibition

This compound is a key intermediate in the synthesis of certain biologically active molecules. A notable example is its indirect use in the synthesis of Crisaborole (B606811), a phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of atopic dermatitis.[1][7] PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in modulating inflammatory responses. By inhibiting PDE4, intracellular cAMP levels increase, leading to a downstream cascade that ultimately suppresses the production of pro-inflammatory cytokines.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H7BrO2 | CID 344480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. US11014944B2 - Process for the preparation of crisaborole and its intermediates - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Bromo-5-methoxybenzaldehyde, a valuable intermediate in organic synthesis. This document details the key physicochemical properties and provides an in-depth analysis of the spectroscopic data essential for its characterization. Experimental protocols for the acquisition of this data are also included, offering a complete resource for researchers.

Physicochemical Properties

This compound is a substituted aromatic aldehyde with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol .[1][2] It is typically a white to light yellow crystalline powder with a melting point in the range of 71-76 °C. Its structure is characterized by a benzene (B151609) ring substituted with a bromine atom, a methoxy (B1213986) group, and an aldehyde group.

| Property | Value | Reference(s) |

| CAS Number | 7507-86-0 | [1][2] |

| Molecular Formula | C₈H₇BrO₂ | [1][2] |

| Molecular Weight | 215.04 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 71-76 °C | |

| Synonyms | 3-Methoxy-6-bromobenzaldehyde | [2] |

Synthesis

A common synthetic route to this compound involves the bromination of 3-methoxybenzaldehyde (B106831).[3]

Logical Flow of Synthesis

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

In a suitable reaction vessel, 3-methoxybenzaldehyde is dissolved in glacial acetic acid. To this solution, bromine is added dropwise while maintaining the reaction temperature. The mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography. The reaction is then quenched, and the product is isolated through extraction and purified by recrystallization or column chromatography.[3]

Spectroscopic Analysis for Structure Elucidation

The structure of this compound is unequivocally confirmed through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.3 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.7 | Doublet | 1H | Aromatic proton (H-6) |

| ~7.5 | Doublet | 1H | Aromatic proton (H-3) |

| ~7.1 | Doublet of Doublets | 1H | Aromatic proton (H-4) |

| ~3.8 | Singlet | 3H | Methoxy protons (-OCH₃) |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Experimental Workflow: ¹H NMR Spectroscopy

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

| Chemical Shift (δ) ppm | Assignment |

| ~190 | Aldehyde carbon (C=O) |

| ~160 | Aromatic carbon (C-5, attached to -OCH₃) |

| ~135 | Aromatic carbon (C-1) |

| ~125 | Aromatic carbon (C-6) |

| ~124 | Aromatic carbon (C-4) |

| ~115 | Aromatic carbon (C-3) |

| ~113 | Aromatic carbon (C-2, attached to Br) |

| ~56 | Methoxy carbon (-OCH₃) |

Note: Assignments are predictive and can be confirmed by advanced 2D NMR techniques.

Experimental Protocol: ¹³C NMR Spectroscopy

A solution of this compound (20-50 mg) in a deuterated solvent (e.g., CDCl₃) is prepared in an NMR tube. The spectrum is acquired on a high-field NMR spectrometer using a standard pulse program with proton decoupling. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3100 | Medium | Aromatic C-H stretch |

| ~2700-2850 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1680-1700 | Strong | Aldehyde C=O stretch |

| ~1580-1600 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1030 | Strong | Symmetric C-O-C stretch (aryl ether) |

| ~600-800 | Medium-Strong | C-Br stretch |

Experimental Workflow: FT-IR Spectroscopy

Caption: Workflow for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

| m/z | Proposed Fragment |

| 214/216 | [M]⁺ (Molecular ion peak, characteristic bromine isotope pattern) |

| 213/215 | [M-H]⁺ |

| 185/187 | [M-CHO]⁺ |

| 134 | [M-Br-H]⁺ |

| 106 | [M-Br-CO]⁺ |

| 77 | [C₆H₅]⁺ |

The presence of a bromine atom is readily identified by the characteristic M/M+2 isotopic pattern with an intensity ratio of approximately 1:1.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the gas chromatograph. The compound is separated from any impurities on a suitable capillary column and then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is typically used to generate the mass spectrum.

Conclusion

The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a complete and unambiguous structural elucidation of this compound. The data presented in this guide, along with the detailed experimental protocols, serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, ensuring accurate identification and characterization of this important chemical intermediate.

References

A Comprehensive Technical Guide to 2-Bromo-5-methoxybenzaldehyde (CAS 7507-86-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methoxybenzaldehyde, identified by CAS number 7507-86-0, is a substituted aromatic aldehyde that serves as a crucial intermediate in organic synthesis.[1] Its unique structure, featuring a reactive aldehyde group, a bromine atom, and a methoxy (B1213986) group on a benzene (B151609) ring, makes it a versatile building block for constructing more complex molecules.[1] This compound is not found in nature and is produced synthetically for its applications in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] It is also recognized as a useful biochemical for proteomics research.[3] This guide provides an in-depth overview of its properties, synthesis, reactivity, and safety protocols, tailored for professionals in chemical research and development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| CAS Number | 7507-86-0 | [1][3][4] |

| Molecular Formula | C₈H₇BrO₂ | [1][3][4][5] |

| Molecular Weight | 215.04 g/mol | [3][4][5][6] |

| Appearance | White to light yellow crystalline powder/solid | [1] |

| Melting Point | 71-76 °C | [1][6] |

| Boiling Point | 283.9 °C at 760 mmHg | [1] |

| Density | 1.522 g/cm³ | [1] |

| Flash Point | 125.5 °C | [1] |

| LogP | 2.27 | [1][4] |

| ¹H NMR (CDCl₃, 400 MHz) δ | 10.29 (s, 1H), 7.45 (d, J=3.0 Hz, 1H), 7.40 (d, J=3.0 Hz, 1H), 7.01 (dd, J=8.8, 3.0 Hz, 1H), 3.83 (s, 3H) | [7] |

| IR (Thin Film) cm⁻¹ | 2979, 2936, 1724, 1643, 1590, 1569, 1465, 1285, 1238, 1194, 1156, 1097, 1019 | [8] |

Safety and Handling Information

Appropriate safety measures are critical when handling this compound. The compound is classified with the following hazards.

| Hazard Information | GHS Classification |

| Signal Word | Warning |

| Pictogram | GHS07 (Exclamation Mark)[6] |

| Hazard Statements | H302: Harmful if swallowed.[6][9] H319: Causes serious eye irritation.[9] |

| Precautionary Statements | P264: Wash hands thoroughly after handling.[9] P270: Do not eat, drink or smoke when using this product.[9] P301+P317: IF SWALLOWED: Get medical help.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] P501: Dispose of contents/container to an approved waste disposal plant.[9] |

Standard personal protective equipment (PPE), including gloves, safety glasses or face shields, and a dust mask, should be used when working with this chemical in powder form.[6]

Synthesis and Experimental Protocols

This compound is typically synthesized via the electrophilic bromination of 3-methoxybenzaldehyde (B106831). This method offers high yield and selectivity.

Experimental Protocol: Synthesis via Bromination of 3-Methoxybenzaldehyde

This protocol details a common laboratory-scale synthesis.[8][10]

Materials:

-

3-Methoxybenzaldehyde (1.0 eq.)

-

Bromine (1.2 eq.)

-

Acetic acid

-

Saturated sodium sulfite (B76179) solution

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate (B86663)

Procedure:

-

Dissolve 3-methoxybenzaldehyde (1.0 eq.) in acetic acid in a round-bottom flask equipped with a stir bar.

-

Slowly add bromine (1.2 eq.) dropwise to the stirring solution at room temperature (25 °C).

-

Allow the reaction mixture to stir at 25 °C for 36 hours.

-

Upon completion, quench the reaction by carefully adding saturated sodium sulfite solution until the orange color of excess bromine dissipates.

-

Pour the mixture into water and transfer to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The utility of this compound stems from the distinct reactivity of its functional groups, making it a valuable intermediate.

-

Aldehyde Group: Participates in standard aldehyde reactions such as oxidation, reduction, and the formation of imines and oximes. It is a key handle for building molecular complexity, for instance, through Wittig or Horner-Wadsworth-Emmons reactions.[8]

-

Bromo Group: Can be substituted via nucleophilic aromatic substitution or, more commonly, used in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

-

Methoxy Group: Can be cleaved (demethylated) to reveal a phenol, which provides another site for functionalization.[11][12]

Its primary application is as an intermediate in the synthesis of high-value compounds, including:

-

Pharmaceuticals: Used in the synthesis of benzimidazole (B57391) quinolines and other biologically active heterocycles.[2][10]

-

Agrochemicals: Serves as a precursor for various pesticides and herbicides.[1][2]

-

Materials Science: Employed in the creation of functional materials and dyes.[2]

Caption: Key reaction pathways for this compound.

Experimental Protocol: Demethylation to 2-Bromo-5-hydroxybenzaldehyde

This protocol demonstrates the conversion of the methoxy group to a hydroxyl group, a common subsequent reaction.[12]

Materials:

-

This compound (1.0 eq.)

-

Boron tribromide (BBr₃) solution (e.g., 1M or 2M in dichloromethane) (1.0 eq.)

-

Water

-

Ethyl acetate (B1210297) (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq.) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add boron tribromide solution (1.0 eq.) to the cooled, stirring mixture.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 3 hours.

-

Cool the reaction back to 0 °C and quench carefully by the slow addition of water.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with water (2x) and brine (1x).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography to obtain 2-bromo-5-hydroxybenzaldehyde.

Conclusion

This compound (CAS 7507-86-0) is a synthetically valuable compound with a well-defined physicochemical profile and established synthetic routes. Its strategic combination of functional groups provides multiple avenues for chemical modification, cementing its role as a key building block for researchers in drug discovery, agrochemical science, and materials development. Proper adherence to safety protocols is essential for its handling. This guide serves as a foundational resource for the effective and safe utilization of this versatile chemical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C8H7BrO2 | CID 344480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-溴-5-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. This compound | 7507-86-0 [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Bromo-5-methoxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-methoxybenzaldehyde, a key chemical intermediate in organic synthesis and drug discovery. This document details its chemical synonyms, physical and chemical properties, and provides explicit experimental protocols for its synthesis. Furthermore, it explores the utility of this compound as a versatile building block in the development of novel therapeutic agents, supported by data on the biological activities of its derivatives. This guide aims to be an essential resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Synonyms

This compound is an aromatic aldehyde that serves as a valuable precursor in a multitude of organic reactions. Its unique substitution pattern, featuring a bromine atom, a methoxy (B1213986) group, and an aldehyde functional group on a benzene (B151609) ring, makes it a versatile reagent for the synthesis of complex molecules. A comprehensive list of its synonyms and identifiers is provided below for clear identification and sourcing.

| Identifier Type | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 7507-86-0 | Santa Cruz Biotechnology[2], PubChem[1] |

| Alternate Names | 3-Methoxy-6-bromobenzaldehyde | Santa Cruz Biotechnology[2] |

| 6-Bromo-3-methoxybenzaldehyde | PubChem[1] | |

| Benzaldehyde, 2-bromo-5-methoxy- | PubChem[1] | |

| Molecular Formula | C8H7BrO2 | Santa Cruz Biotechnology[2], PubChem[1] |

| Molecular Weight | 215.04 g/mol | Santa Cruz Biotechnology[2], PubChem[1] |

| InChI Key | XNHKTMIWQCNZST-UHFFFAOYSA-N | PubChem[1] |

| SMILES | COC1=CC(=C(C=C1)Br)C=O | PubChem[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder | Sigma-Aldrich |

| Melting Point | 71-76 °C | Sigma-Aldrich |

| Assay | 97% | Sigma-Aldrich |

| Hazard Statements | H302 (Harmful if swallowed) | Sigma-Aldrich, PubChem[1] |

| Precautionary Statements | P264, P270, P301 + P312, P501 | Sigma-Aldrich |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its derivatives. These protocols are collated from various scientific sources to ensure accuracy and reproducibility.

Synthesis of this compound

A common synthetic route to this compound involves the demethylation of a related compound, 2-bromo-5-hydroxybenzaldehyde (B121625), followed by methylation. An alternative and more direct approach starts from 3-hydroxybenzaldehyde.

Protocol: Synthesis from 2-bromo-5-hydroxybenzaldehyde

This procedure involves the methylation of 2-bromo-5-hydroxybenzaldehyde.

-

Materials:

-

2-bromo-5-hydroxybenzaldehyde

-

Methyl iodide

-

Potassium carbonate

-

Dimethylformamide (DMF)

-

Hexanes-ether (1:1) solvent system

-

Anhydrous Sodium Sulfate (Na2SO4)

-

-

Procedure:

-

Dissolve 2-bromo-5-hydroxybenzaldehyde (1000.0 mg, 4.975 mmol) in DMF (20 mL).

-

To this solution, add methyl iodide (0.31 mL, 5.000 mmol) and potassium carbonate (1036.6 mg, 7.500 mmol).

-

Stir the reaction mixture at room temperature for 2.5 days.

-

Add water to the reaction mixture and extract with a hexanes-ether (1:1) solvent system.

-

Combine the organic phases and dry over anhydrous Na2SO4.

-

Concentrate the solution to yield this compound.

-

Synthesis of Bioactive Derivatives

This compound is a valuable starting material for the synthesis of various biologically active compounds. The following protocol describes a general method for synthesizing chalcone (B49325) derivatives, which have shown potential anti-inflammatory activity.[3]

Protocol: Synthesis of a Chalcone Derivative

This protocol details the Claisen-Schmidt condensation of 2-Bromo-5-hydroxybenzaldehyde (a closely related derivative) with an acetophenone.[3]

-

Materials:

-

2-Bromo-5-hydroxybenzaldehyde

-

4-Bromoacetophenone

-

Sodium hydroxide (B78521) (40% aqueous solution)

-

Hydrochloric acid (dilute)

-

Distilled water

-

-

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2-Bromo-5-hydroxybenzaldehyde (10 mmol) and 4-bromoacetophenone (10 mmol) in 50 mL of ethanol.

-

While stirring the solution at room temperature, slowly add 10 mL of a 40% aqueous sodium hydroxide solution dropwise.

-

Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing 200 mL of crushed ice and water.

-

Acidify the mixture with dilute hydrochloric acid to a pH of 2 to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold distilled water.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

-

Applications in Drug Development and Biological Activity

Derivatives of this compound and its analogs have demonstrated a range of biological activities, highlighting their potential in drug discovery. The following table summarizes the antimicrobial and anti-inflammatory activities of benzamide (B126) derivatives synthesized from the related 5-bromo-2-hydroxybenzaldehyde.

| Derivative | Target/Assay | Activity (MIC or IC50) | Source |

| Ethyl Ester | Staphylococcus aureus (ATCC 25923) | MIC: 2.5 mg/mL | [4] |

| Streptococcus pyogenes (ATCC 19615) | MIC: 5.0 mg/mL | [4] | |

| Bacillus cereus (ATCC 14579) | MIC: 2.5 mg/mL | [4] | |

| Protease Inhibition | IC50: 0.07 mg/mL | [4] | |

| Hydrazide | Staphylococcus aureus (ATCC 25923) | MIC: 5.0 mg/mL | [4] |

| Streptococcus pyogenes (ATCC 19615) | MIC: 5.0 mg/mL | [4] | |

| Bacillus cereus (ATCC 14579) | MIC: 5.0 mg/mL | [4] | |

| Protease Inhibition | IC50: 0.05 mg/mL | [4] | |

| Hydrazone | Staphylococcus aureus (ATCC 25923) | MIC: 2.5 mg/mL | [4] |

| Streptococcus pyogenes (ATCC 19615) | MIC: 2.5 mg/mL | [4] | |

| Bacillus cereus (ATCC 14579) | MIC: 2.5 mg/mL | [4] | |

| Protease Inhibition | IC50: 0.04 mg/mL | [4] | |

| Acetylsalicylic Acid (Standard) | Protease Inhibition | IC50: 0.4051 ± 0.0026 mg/mL | [4] |

The data indicates that derivatives of the bromo-hydroxybenzaldehyde scaffold possess significant antimicrobial and anti-inflammatory properties, with the hydrazone derivative showing particularly potent activity.[4] These findings underscore the potential of this chemical class in the development of new therapeutic agents.

Visualized Workflows and Pathways

To further elucidate the role of this compound in synthetic and biological contexts, the following diagrams are provided.

References

2-Bromo-5-methoxybenzaldehyde physical characteristics

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Bromo-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic aldehyde compound that serves as a crucial intermediate in organic synthesis.[1] Its substituted benzene (B151609) ring, featuring a bromo, a methoxy (B1213986), and a formyl group, provides a versatile scaffold for the construction of more complex molecules. This guide provides a comprehensive overview of its physical characteristics, chemical properties, and safety information, tailored for professionals in research and drug development. The compound is a synthetic chemical, not found in nature, and is typically produced through the selective bromination of 5-methoxybenzaldehyde.[1]

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature with a faint aromatic odor.[1] Its core structure consists of a benzaldehyde (B42025) molecule substituted with a bromine atom at position 2 and a methoxy group at position 5.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 7507-86-0 | [1][2][3] |

| Molecular Formula | C₈H₇BrO₂ | [1][2][4] |

| Molecular Weight | 215.04 g/mol | [1][2][4] |

| Appearance | White to off-white crystalline solid/powder | [1][5] |

| Melting Point | 71-76 °C | [1][3] |

| Boiling Point | 283.927 °C at 760 mmHg | [1] |

| Density | 1.522 g/cm³ | [1] |

| Flash Point | 125.515 °C | [1] |

| Refractive Index | 1.585 | [1] |

| LogP | 2.27020 | [1] |

| Purity | >97% | [3][5] |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of this compound.

-

¹H NMR: Proton NMR data is available for structure confirmation.[6]

-

Mass Spectrometry (MS): GC-MS data is available, showing a molecular ion peak consistent with its molecular weight.[2][7]

-

Infrared (IR) Spectroscopy: IR spectra are available, which would confirm the presence of the carbonyl (C=O) and ether (C-O-C) functional groups.[2]

Safety and Handling

Understanding the safety profile of a chemical is critical for laboratory use.

Hazard Identification

-

GHS Pictogram: GHS07 (Exclamation mark)[3]

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.[8]

-

P270: Do not eat, drink or smoke when using this product.[8]

-

P301+P317: IF SWALLOWED: Get medical help.[8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

P330: Rinse mouth.[8]

-

P501: Dispose of contents/container to an approved waste disposal plant.[8]

-

Personal Protective Equipment (PPE)

When handling this compound powder, appropriate PPE should be used, including a dust mask (type N95 or equivalent), eyeshields, a face shield, and gloves.[3]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound.

Synthesis via Bromination of 3-Methoxybenzaldehyde

This protocol describes the synthesis of this compound from 3-Methoxybenzaldehyde.

Materials:

-

3-Methoxybenzaldehyde

-

Bromine

-

Acetic acid

-

Saturated sodium sulfite (B76179) solution

-

Ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 3-Methoxybenzaldehyde (1.0 eq.) in acetic acid.

-

Slowly add bromine (1.2 eq.) dropwise to the solution.

-

Stir the reaction mixture at 25°C for 36 hours.

-

Quench the reaction by adding a saturated sodium sulfite solution.

-

Pour the mixture into water and extract the product with ether multiple times.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield this compound as a solid.[9]

Visualizations

The following diagrams illustrate key relationships and workflows pertinent to this compound.

Caption: Logical overview of this compound information.

Caption: Synthesis workflow for this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C8H7BrO2 | CID 344480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-溴-5-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 7507-86-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound | 7507-86-0 [chemicalbook.com]

Spectroscopic Profile of 2-Bromo-5-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-5-methoxybenzaldehyde (CAS No: 7507-86-0).[1] Due to the limited availability of specific, publicly accessible raw spectral data, this document outlines the expected spectroscopic characteristics based on the compound's structure, alongside detailed, generalized experimental protocols for acquiring such data.

Core Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are predicted based on the chemical structure and typical spectroscopic ranges for the functional groups present.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~10.3 | Singlet | - | Aldehyde proton (-CHO) |

| ~7.8 | Doublet | ~3.0 | Aromatic proton (H-6) |

| ~7.6 | Doublet of doublets | ~8.8, 3.0 | Aromatic proton (H-4) |

| ~7.0 | Doublet | ~8.8 | Aromatic proton (H-3) |

| ~3.9 | Singlet | - | Methoxy (B1213986) protons (-OCH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~190 | Aldehyde carbon (C=O) |

| ~160 | Aromatic carbon attached to methoxy group (C-5) |

| ~135 | Aromatic carbon (C-4) |

| ~128 | Aromatic carbon attached to aldehyde (C-1) |

| ~118 | Aromatic carbon (C-6) |

| ~115 | Aromatic carbon attached to bromine (C-2) |

| ~114 | Aromatic carbon (C-3) |

| ~56 | Methoxy carbon (-OCH₃) |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1700 | Strong | Aldehyde C=O stretch |

| ~1580, ~1470 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O-CH₃ stretch (asymmetric) |

| ~1030 | Strong | Aryl-O-CH₃ stretch (symmetric) |

| ~820 | Strong | C-H out-of-plane bend (para-substitution pattern) |

| ~680 | Medium-Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 214/216 | High | Molecular ion peak [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 213/215 | Medium | [M-H]⁺ |

| 185/187 | Medium | [M-CHO]⁺ |

| 157/159 | Low | [M-CHO-CO]⁺ |

| 134 | Medium | [M-Br]⁺ |

| 106 | Medium | [M-Br-CO]⁺ |

| 77 | High | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent depends on the solubility of the compound. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a DB-5ms column).

-

Gas Chromatography (GC) Method:

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the compound (e.g., 250).

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.

-

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Bromo-5-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the starting materials, experimental protocols, and reaction mechanisms, with a focus on providing actionable data for laboratory use.

Introduction

This compound is a substituted aromatic aldehyde whose structural motif is of significant interest in medicinal chemistry. The strategic placement of the bromo, methoxy (B1213986), and formyl groups on the benzene (B151609) ring allows for diverse functionalization, making it a valuable building block for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The selection of an appropriate synthetic route is crucial and is often determined by the availability of starting materials, desired yield and purity, and scalability of the reaction. This guide explores three primary synthetic pathways to this versatile compound.

Synthetic Routes and Starting Materials

There are three principal and well-documented methods for the synthesis of this compound:

-

Electrophilic Bromination of 3-Methoxybenzaldehyde (B106831): A direct approach involving the bromination of a commercially available starting material.

-

Formylation of 4-Bromoanisole (B123540): This route introduces the aldehyde functionality onto a pre-brominated aromatic ring.

-

Two-Step Synthesis from 3-Hydroxybenzaldehyde (B18108): This pathway involves the bromination of 3-hydroxybenzaldehyde followed by the methylation of the resulting intermediate.

The following sections provide a detailed examination of each of these synthetic strategies.

Route 1: Electrophilic Bromination of 3-Methoxybenzaldehyde

This is a direct and efficient one-step synthesis that leverages the directing effects of the methoxy and aldehyde groups on the aromatic ring.

Experimental Protocol

A detailed experimental protocol for the bromination of 3-methoxybenzaldehyde is as follows:

-

Materials:

-

3-Methoxybenzaldehyde (m-anisaldehyde)

-

Bromine

-

Acetic acid

-

Saturated sodium sulfite (B76179) solution

-

Ether

-

Anhydrous magnesium sulfate (B86663)

-

Water

-

Brine (saturated sodium chloride solution)

-

-

Procedure:

-

Dissolve 3-methoxybenzaldehyde (1.0 eq.) in acetic acid.

-

Slowly add bromine (1.2 eq.) dropwise to the solution.

-

Stir the reaction mixture at 25°C for 36 hours.

-

Quench the reaction by adding a saturated sodium sulfite solution.

-

Pour the mixture into water and extract with ether.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the product.

-

Quantitative Data

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |

| 3-Methoxybenzaldehyde | Bromine | Acetic Acid | 36 hours | 25°C | 70-99% | High |

Reaction Workflow and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The methoxy group is an ortho-, para-director, while the aldehyde group is a meta-director. The substitution occurs at the position ortho to the methoxy group and meta to the aldehyde group.

Caption: Workflow for the synthesis of this compound from 3-Methoxybenzaldehyde.

Caption: Electrophilic bromination mechanism of 3-Methoxybenzaldehyde.

Route 2: Formylation of 4-Bromoanisole

This synthetic route involves the introduction of a formyl group onto the 4-bromoanisole backbone. The Vilsmeier-Haack reaction is a common method for such transformations.

Experimental Protocol

A representative protocol for the ortho-formylation of a phenol (B47542) derivative, which can be adapted for 4-bromoanisole, is the Rieche formylation:

-

Materials:

-

4-Bromoanisole

-

Dichloromethyl methyl ether

-

Titanium tetrachloride (TiCl₄)

-

Dichloromethane (DCM)

-

Ice-water

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Cool a solution of 4-bromoanisole (1.0 eq.) in dry DCM to 0°C.

-

Add titanium tetrachloride (2.0 eq.) dropwise.

-

After 10 minutes, add dichloromethyl methyl ether (1.1 eq.) dropwise and stir the reaction for 90 minutes at 0-10°C.

-

Quench the reaction by pouring it into an excess of ice-water and DCM.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Quantitative Data

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |

| 4-Bromoanisole | Dichloromethyl methyl ether, TiCl₄ | Dichloromethane | 90 minutes | 0-10°C | Moderate to Good (General) | High | [1] |

Reaction Workflow and Mechanism

The Vilsmeier-Haack reaction proceeds by the formation of a Vilsmeier reagent (a chloroiminium ion) from a substituted amide and phosphorus oxychloride. This electrophile then attacks the electron-rich aromatic ring.

Caption: Workflow for the formylation of 4-Bromoanisole.

Caption: Vilsmeier-Haack formylation mechanism.

Route 3: Two-Step Synthesis from 3-Hydroxybenzaldehyde

This route provides an alternative to direct bromination of the methoxy-substituted benzaldehyde (B42025) by first brominating 3-hydroxybenzaldehyde and then methylating the resulting 2-bromo-5-hydroxybenzaldehyde (B121625).

Experimental Protocol

Step 1: Bromination of 3-Hydroxybenzaldehyde [2]

-

Materials:

-

3-Hydroxybenzaldehyde

-

Dichloromethane (CH₂Cl₂)

-

Bromine

-

n-Heptane

-

-

Procedure:

-

Suspend 3-hydroxybenzaldehyde (1.0 eq.) in dichloromethane.

-

Heat the mixture to 35-40°C to dissolve the starting material.

-

Slowly add bromine (1.02 eq.) dropwise, maintaining the temperature between 35-38°C.

-

Stir the mixture at 35°C overnight.

-

Cool the mixture to -5 to 0°C over 2 hours and stir for an additional hour.

-

Collect the precipitated solid by filtration and wash with a cold 1:1 mixture of n-heptane and dichloromethane.

-

Dry the solid under vacuum to yield 2-bromo-5-hydroxybenzaldehyde.

-

Step 2: Methylation of 2-Bromo-5-hydroxybenzaldehyde [3]

-

Materials:

-

2-Bromo-5-hydroxybenzaldehyde

-

Potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Dry N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of 2-bromo-5-hydroxybenzaldehyde (1.0 eq.) and potassium carbonate in dry DMF, add methyl iodide.

-

Stir the mixture for 4 hours at room temperature.

-

Quench the reaction with water and extract the product into diethyl ether.

-

Dry the organic phase over anhydrous sodium sulfate and remove the solvent to yield this compound.

-

Quantitative Data

| Step | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |

| 1 | 3-Hydroxybenzaldehyde | Bromine | Dichloromethane | Overnight | 35°C | ~63% | High | [2] |

| 2 | 2-Bromo-5-hydroxybenzaldehyde | Methyl iodide, K₂CO₃ | DMF | 4 hours | Room Temp. | 98% | High | [3] |

Reaction Workflow

Caption: Two-step synthesis of this compound from 3-Hydroxybenzaldehyde.

Summary and Comparison of Routes

| Route | Starting Material | Key Transformation | Number of Steps | Overall Yield | Key Advantages | Key Disadvantages |

| 1 | 3-Methoxybenzaldehyde | Electrophilic Bromination | 1 | 70-99% | High yield, one-step synthesis. | Requires handling of bromine. |

| 2 | 4-Bromoanisole | Formylation | 1 | Moderate to Good | Utilizes a different starting material. | Requires strong Lewis acids and moisture-sensitive reagents. |

| 3 | 3-Hydroxybenzaldehyde | Bromination then Methylation | 2 | ~62% | Avoids direct bromination of the methoxy-substituted ring. | Two-step process, lower overall yield. |

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The choice of the optimal pathway will depend on factors such as the availability and cost of starting materials, desired scale, and the specific capabilities of the laboratory. The direct bromination of 3-methoxybenzaldehyde offers a high-yielding and straightforward one-step process. The formylation of 4-bromoanisole provides a good alternative if the starting material is readily available. The two-step synthesis from 3-hydroxybenzaldehyde, while having a lower overall yield, offers a different strategic approach to the target molecule. This guide provides the necessary technical details to aid researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Bromo-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the electrophilic aromatic substitution (EAS) of 2-bromo-5-methoxybenzaldehyde. It details the directing effects of the bromo, methoxy (B1213986), and aldehyde substituents, predicts the regioselectivity of common EAS reactions, and offers adapted experimental protocols based on analogous transformations. This document is intended to serve as a valuable resource for professionals engaged in organic synthesis and drug development.

Core Principles: Directing Effects and Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the interplay of the electronic and steric effects of its three substituents: a bromo group (-Br), a methoxy group (-OCH₃), and a formyl group (-CHO).

-

Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho, para-director.[1] Its activating nature stems from the electron-donating resonance effect (+M) of the oxygen's lone pairs, which increases the electron density of the aromatic ring, particularly at the ortho and para positions.[1][2]

-

Bromo Group (-Br): The bromo group is a deactivating group yet an ortho, para-director.[3] While its inductive effect (-I) withdraws electron density from the ring, making it less reactive, its lone pairs can participate in resonance (+M), directing incoming electrophiles to the ortho and para positions.[4]

-

Formyl Group (-CHO): The aldehyde group is a strong deactivating group and a meta-director.[3] It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, reducing the ring's nucleophilicity. This deactivation is most pronounced at the ortho and para positions, thus directing electrophiles to the meta position.[5]

In a polysubstituted benzene (B151609) ring, the directing effect of the most powerful activating group generally dictates the position of substitution.[6][7] In the case of this compound, the methoxy group is the strongest activating group and will therefore primarily direct the incoming electrophile. The positions ortho to the methoxy group are C4 and C6, and the para position is C1 (already substituted). The bromo and formyl groups are at positions C2 and C1, respectively. The aldehyde group deactivates the ring, particularly positions 3 and 5. The bromo group also deactivates the ring but directs ortho and para.

Considering these directing effects, the most likely positions for electrophilic attack are C4 and C6, which are ortho to the strongly activating methoxy group. Steric hindrance from the adjacent bromo and formyl groups may influence the ratio of substitution at these two positions.

Common Electrophilic Aromatic Substitution Reactions

While specific experimental data for the electrophilic aromatic substitution of this compound is limited, the following sections provide predicted outcomes and adapted experimental protocols based on established chemical principles and reactions of analogous compounds.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Given the directing effects, the nitro group is expected to substitute at the C4 or C6 position.

| Reaction Parameters | Predicted Conditions/Outcome |

| Reagents | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) |

| Solvent | Sulfuric acid |

| Temperature | 0-10 °C |

| Predicted Major Products | 2-Bromo-5-methoxy-4-nitrobenzaldehyde and 2-Bromo-5-methoxy-6-nitrobenzaldehyde |

| Predicted Yield | Moderate to high |

Adapted Experimental Protocol: Nitration

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly add 1.0 g of this compound to the cooled sulfuric acid while stirring, ensuring the temperature remains below 10 °C.

-

Prepare a nitrating mixture by slowly adding 0.5 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of the benzaldehyde (B42025) derivative over 30 minutes, maintaining the temperature between 0 and 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture slowly onto 50 g of crushed ice with stirring.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol (B145695).

-

Dry the product in a desiccator. Purify by recrystallization from ethanol or by column chromatography on silica (B1680970) gel if necessary to separate isomers.

Halogenation (Bromination)

Further halogenation, for instance with bromine, is also directed by the methoxy group to the C4 and C6 positions.

| Reaction Parameters | Predicted Conditions/Outcome |

| Reagents | Bromine (Br₂), Lewis Acid Catalyst (e.g., FeBr₃) |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂) or Acetic Acid |

| Temperature | 0 °C to room temperature |

| Predicted Major Products | 2,4-Dibromo-5-methoxybenzaldehyde and 2,6-Dibromo-5-methoxybenzaldehyde |

| Predicted Yield | High |

Adapted Experimental Protocol: Bromination

-

Dissolve 1.0 g of this compound in 20 mL of dichloromethane in a flask protected from light.

-

Add a catalytic amount of iron(III) bromide (FeBr₃).

-

In a dropping funnel, prepare a solution of 0.75 g of bromine in 5 mL of dichloromethane.

-

Add the bromine solution dropwise to the stirred reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

-

Quench the reaction by slowly adding a 10% aqueous solution of sodium bisulfite until the bromine color disappears.

-

Transfer the mixture to a separatory funnel, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring. This reaction is generally challenging on deactivated rings. However, the strong activating effect of the methoxy group should enable the reaction to proceed, likely at the less sterically hindered C4 position.[8][9]

| Reaction Parameters | Predicted Conditions/Outcome |

| Reagents | Acyl chloride (RCOCl) or anhydride (B1165640) ((RCO)₂O), Lewis Acid (e.g., AlCl₃) |

| Solvent | Dichloromethane (CH₂Cl₂) or Carbon disulfide (CS₂) |

| Temperature | 0 °C to room temperature |

| Predicted Major Product | 4-Acyl-2-bromo-5-methoxybenzaldehyde |

| Predicted Yield | Low to moderate |

Adapted Experimental Protocol: Friedel-Crafts Acylation

-

To a stirred suspension of 1.5 equivalents of anhydrous aluminum chloride (AlCl₃) in 20 mL of dry dichloromethane at 0 °C, add 1.2 equivalents of the acyl chloride dropwise.

-

Stir the mixture for 15 minutes to form the acylium ion complex.

-

Add a solution of 1.0 g of this compound in 10 mL of dry dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction to stir at room temperature for 4-8 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Conclusion

The electrophilic aromatic substitution of this compound is a synthetically useful transformation for the preparation of polysubstituted aromatic compounds. The regiochemical outcome is primarily governed by the strongly activating and ortho, para-directing methoxy group, leading to substitution at the C4 and C6 positions. The deactivating nature of the bromo and formyl groups necessitates careful consideration of reaction conditions. While specific experimental data for this particular substrate is scarce, the provided adapted protocols, based on established principles, offer a solid foundation for further synthetic exploration. Researchers should be prepared to optimize these conditions to achieve the desired products in satisfactory yields.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 3. fiveable.me [fiveable.me]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Bromine in the Reactions of 2-Bromo-5-methoxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of a bromine atom on the aromatic ring of 2-Bromo-5-methoxybenzaldehyde renders it a versatile and highly valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. The bromine atom serves as a key functional handle, enabling a diverse array of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions, organometallic transformations, and nucleophilic aromatic substitutions. This technical guide provides a comprehensive overview of the role of bromine in the reactivity of this compound, complete with experimental insights and mechanistic pathways.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The bromine atom at the C2 position of this compound is primed for participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by coupling an organohalide with an organoboron compound. In the context of this compound, the bromine atom serves as the electrophilic partner. The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > Cl, making the bromo-substituted substrate highly suitable for this transformation.[1][2] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with potentially challenging substrates.[3][4]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (10) | Cs₂CO₃ | Dioxane/H₂O | 100 | 15-20 | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~90 |

Note: This data is based on analogous reactions with similar substrates and serves as a representative guide. Optimization is often necessary for specific substrates like this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%).[3]

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent (e.g., dioxane/water mixture).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a transformation of great importance in the synthesis of pharmaceuticals and organic materials.[2] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base.[2] The bromine atom of this compound serves as the electrophilic partner for this coupling.

Table 2: Catalyst Screening for Sonogashira Coupling of Aryl Halides

| Catalyst | Source | Composition |

| FibreCat 1001 | Johnson Matthey | PdCl₂(PPh₃)₂ DVB |

| FibreCat 1007 | Johnson Matthey | Pd(OAc)₂ DVB |

| PdCl₂(PPh₃)₂ DVB | Reaxa | PdCl₂(PPh₃)₂ DVB |

| 10% Pd/C | Sigma-Aldrich | 10% Pd on Carbon |

Note: Catalyst screening is crucial for optimizing Sonogashira reactions. The choice of catalyst can significantly impact yield and selectivity.[5]

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To an oven-dried Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq) and CuI (0.1 eq).

-

Seal the flask, and evacuate and backfill with an inert gas three times.

-

Add the aryl bromide (1.0 eq), anhydrous solvent (e.g., THF or DMF), and an amine base (e.g., triethylamine, 3.0 eq).

-

Add the terminal alkyne (1.2 eq) dropwise.

-

Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor by TLC or GC-MS.

-

Upon completion, work up the reaction by dilution with an organic solvent and washing with water and brine.

-

Purify the product by column chromatography.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. thalesnano.com [thalesnano.com]

Methodological & Application

Application Note: Synthesis of 2-Bromo-5-methoxybenzaldehyde via Electrophilic Bromination of 3-Methoxybenzaldehyde

Introduction

2-Bromo-5-methoxybenzaldehyde is a valuable intermediate in organic synthesis, utilized in the development of various pharmaceutical compounds and complex molecules.[1] This document outlines a detailed protocol for the synthesis of this compound through the electrophilic aromatic substitution of 3-methoxybenzaldehyde (B106831) (m-anisaldehyde). The regioselectivity of this reaction is governed by the directing effects of the methoxy (B1213986) (-OCH₃) and aldehyde (-CHO) functional groups. The methoxy group is an activating ortho-, para-director, while the aldehyde group is a deactivating meta-director. This protocol focuses on the bromination at the position ortho to the methoxy group and meta to the aldehyde group.

Reaction Scheme

The overall reaction involves the direct bromination of 3-methoxybenzaldehyde to yield the desired product, this compound.

Caption: Electrophilic bromination of 3-methoxybenzaldehyde.

Experimental Protocol

This protocol is adapted from established methodologies for the bromination of substituted benzaldehydes.[2][3]

Materials:

-

3-Methoxybenzaldehyde (m-anisaldehyde)

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Dichloromethane (B109758) (CH₂Cl₂) or Diethyl Ether

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Water (H₂O)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a stir bar

-

Dropping funnel

-

Ice bath

-

Stirring plate

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for filtration (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-methoxybenzaldehyde in a suitable amount of glacial acetic acid.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Bromine Addition: Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred reaction mixture over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Pour the reaction mixture into a larger beaker containing ice water.

-

Quench any remaining bromine by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x volume of aqueous layer).[4]

-

-

Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).[4]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

-

Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.[5]

Data Presentation

The following table summarizes quantitative data from representative literature procedures.

| Parameter | Value | Reference |

| Starting Material | 3-Methoxybenzaldehyde (m-anisaldehyde) | [2] |

| Brominating Agent | Molecular Bromine (Br₂) | [3] |

| Solvent | Glacial Acetic Acid | [6] |

| Reported Yield | 70-83% | [2][3] |

| Product Form | Dark yellow or white solid | [4][6] |

| Melting Point | 71–73 °C | [2] |

| Molecular Formula | C₈H₇BrO₂ | [1] |

| Molecular Weight | 215.04 g/mol | [1] |

Experimental Workflow Visualization

The following diagram illustrates the key steps involved in the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Bromine (Br₂): Bromine is highly toxic, corrosive, and a strong oxidizing agent. Handle it with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

-

Glacial Acetic Acid: This is a corrosive liquid. Avoid contact with skin and eyes.

-

Dichloromethane: This is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

The reaction should be performed with appropriate caution, and an emergency quench solution (e.g., sodium thiosulfate) should be readily available.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-bromo-5-methoxybenzaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles it possesses for molecular diversification. The electron-donating methoxy (B1213986) group and the ortho-formyl group can influence the reactivity of the aryl bromide, making the optimization of reaction conditions crucial for successful coupling.